3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one
CAS No.: 727663-87-8
Cat. No.: VC5031298
Molecular Formula: C20H16FN3O5
Molecular Weight: 397.362
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 727663-87-8 |
|---|---|
| Molecular Formula | C20H16FN3O5 |
| Molecular Weight | 397.362 |
| IUPAC Name | 3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-nitrochromen-2-one |
| Standard InChI | InChI=1S/C20H16FN3O5/c21-16-3-1-2-4-17(16)22-7-9-23(10-8-22)19(25)15-12-13-11-14(24(27)28)5-6-18(13)29-20(15)26/h1-6,11-12H,7-10H2 |
| Standard InChI Key | NIWVQHPFESZLQO-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O |
Introduction
Synthesis
The synthesis of 3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one would likely involve several steps:
-
Preparation of the Chromenone Core: This involves condensation reactions between appropriate precursors to form the chromenone ring.
-
Nitration: Introduction of the nitro group at the 6-position of the chromenone ring.
-
Coupling with Piperazine Moiety: Reaction of the chromenone derivative with 4-(2-fluorophenyl)piperazine-1-carbonyl chloride or a similar reagent.
Potential Biological Activities
Compounds with similar structures often exhibit a range of biological activities, including:
-
Antimicrobial Activity: Chromenone derivatives are known for their antimicrobial properties.
-
Anticancer Activity: The presence of a nitro group and a piperazine moiety could confer anticancer properties, as seen in other compounds with similar functionalities .
-
Neuroprotective Effects: Some chromenone derivatives have shown neuroprotective effects.
Data Table for Similar Compounds
| Compound | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| 3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-5-methyl-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one | C24H27FN4O2 | 422.5 g/mol | Unknown |
| (1R,2R,3S,4S)-3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid | C19H23FN2O3 | 346.4 g/mol | Unknown |
| 4-[3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]phenoxy]benzamide | C24H22FN3O3 | 419.4 g/mol | Unknown |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume